1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring an oxetane ring and a pyrazinone core
Mechanism of Action
Target of Action
The primary target of 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by modifying histone proteins.
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histone proteins. This inhibition can lead to changes in the expression of various genes, potentially altering cellular functions and behaviors .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting EZH2, this compound can alter the methylation status of histones, leading to changes in gene expression profiles .
Pharmacokinetics
The compound has been optimized for oral bioavailability . It exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability . The compound’s lipophilicity values (log D = 2.0 - 2.1) suggest good permeability and metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in gene expression due to altered histone methylation . This can lead to a variety of downstream effects, potentially including the suppression of cell proliferation and induction of cell differentiation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also impact the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one typically involves the formation of the oxetane ring followed by its incorporation into the pyrazinone structure. One common method involves the intramolecular cyclization of suitable precursors through C-O bond formation . Another approach is the epoxide ring opening followed by ring closing to form the oxetane .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Substitution: The oxetane ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction can lead to various reduced forms of the pyrazinone core .
Scientific Research Applications
1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one has several scientific research applications:
Comparison with Similar Compounds
Azetidine derivatives: These compounds share the four-membered ring structure but differ in the presence of nitrogen instead of oxygen.
Pyrrolidine derivatives: Similar in structure but with a five-membered ring containing nitrogen.
Morpholine derivatives: These compounds have a six-membered ring with both oxygen and nitrogen atoms.
Uniqueness: 1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one is unique due to its combination of an oxetane ring and a pyrazinone core, which imparts distinct physicochemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable scaffold for various applications .
Properties
IUPAC Name |
1-methyl-3-(oxetan-2-ylmethoxy)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-4-3-10-8(9(11)12)14-6-7-2-5-13-7/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLLZMHXSIJJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OCC2CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.